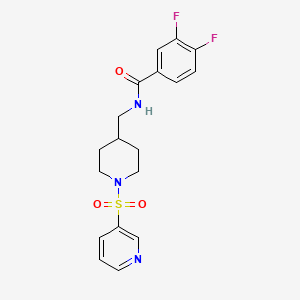

3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

3,4-Difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a 3,4-difluorophenyl core linked to a piperidin-4-ylmethyl group substituted with a pyridin-3-ylsulfonyl moiety. Its molecular formula is C₁₈H₁₈F₂N₃O₃S, with a calculated molecular weight of 393.42 g/mol. Structural analogs in the evidence indicate possible therapeutic applications in inflammation (TLR4 inhibition) or oncology .

Properties

IUPAC Name |

3,4-difluoro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O3S/c19-16-4-3-14(10-17(16)20)18(24)22-11-13-5-8-23(9-6-13)27(25,26)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWMVMLMTXQLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and aldehyde, a reductive amination can be employed to form the piperidine ring.

Introduction of the Pyridine Sulfonyl Group: The pyridine sulfonyl group can be introduced via sulfonylation reactions. This involves reacting the piperidine intermediate with a pyridine sulfonyl chloride under basic conditions.

Formation of the Benzamide Core: The benzamide core is formed by reacting 3,4-difluorobenzoyl chloride with the piperidine intermediate. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The difluorobenzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Sulfides from the reduction of the sulfonyl group.

Substitution: Various substituted derivatives of the difluorobenzene ring.

Scientific Research Applications

3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.

Materials Science: The compound’s unique properties can be utilized in the development of new materials with specific electronic or optical characteristics.

Biological Studies: Its interactions with enzymes or receptors can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The difluorobenzene ring and the pyridine sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

The following compounds from the evidence share structural or functional similarities with the target molecule, enabling a comparative analysis of physicochemical properties and biological relevance.

Structural and Functional Analogues

Example 53 (Patent Compound)

- Name: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide .

- Key Features :

- Contains a pyrazolo[3,4-d]pyrimidine core (kinase inhibitor scaffold).

- Chromen-4-one and fluorophenyl groups enhance hydrophobic interactions.

- Higher molecular weight (589.1 g/mol ) due to extended aromatic systems.

- Properties : Melting point = 175–178°C; mass = 589.1 (M⁺+1).

- Implications: The chromenone and pyrimidine groups may improve target affinity but reduce solubility compared to the target compound’s simpler benzamide-sulfonamide architecture.

Compound 10 (QSAR Study)

- Name: (S)-3-(5-Fluoropyridine-3-sulfonamido)-2-hydroxypropanoic acid .

- Key Features: Shares a sulfonamide group but lacks the benzamide and piperidine moieties. Hydroxypropanoic acid enhances hydrophilicity.

- Properties : Molecular weight = 264.23 g/mol; LogP = -4.626; solubility parameters = 5.47–5.60 (predicted).

- Implications : Lower molecular weight and LogP suggest better aqueous solubility than the target compound, but reduced membrane permeability.

Compound 11 (QSAR Study)

- Name : 3,4-Difluoro-N-(2-((2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide .

- Key Features :

- Shares the 3,4-difluorobenzamide core.

- Hydroxypyrrolidine substituent introduces hydrogen-bonding capacity.

- Properties : Molecular weight = 314.29 g/mol; LogP = -4.559; solubility parameters = 4.91–5.30 (predicted).

- Implications : Polar pyrrolidine group may improve solubility over the target’s pyridinylsulfonyl-piperidine, but smaller size limits steric complementarity with deep binding pockets.

Compound

- Name : 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine .

- Key Features :

- Piperidine and fluorobenzyl groups resemble the target’s piperidinylmethyl motif.

- Methoxyphenethyl substitution may enhance lipophilicity.

- Implications : Likely targets histone/protein acetylation pathways (cancer therapy), differing from the sulfonamide-focused TLR4 inhibition seen in QSAR analogs .

Comparative Data Table

*Estimated using fragment-based methods; †Approximated from structure.

Key Findings

Structural Impact on Solubility: The target compound’s pyridinylsulfonyl group likely improves solubility over purely aromatic systems (e.g., Example 53) but remains less hydrophilic than Compound 10’s hydroxypropanoic acid. Fluorine atoms in the benzamide core enhance metabolic stability and binding precision across analogs .

The target’s piperidinylmethyl linker may optimize spatial orientation for receptor binding compared to Compound 11’s shorter pyrrolidine chain .

Synthetic Feasibility :

- Patent methodologies (e.g., cross-coupling in Example 53) support scalable synthesis of complex sulfonamide-benzamide architectures .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of 3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives and subsequent amidation. Key steps include:

- Sulfonylation : Reacting pyridin-3-ylsulfonyl chloride with a piperidin-4-ylmethyl precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .

- Amidation : Coupling the intermediate with 3,4-difluorobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .

- Purification : Column chromatography (silica gel, eluting with gradient mixtures of ethyl acetate/hexane) or recrystallization from ethanol/water is used to isolate the final product .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substitution patterns (e.g., difluoro groups at C3/C4, pyridinylsulfonyl integration) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing pyridin-3-ylsulfonyl with pyridin-2-yl or phenylsulfonyl groups) and compare biological activity .

- Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cancer cell viability) to correlate structural variations with potency .

- Statistical Analysis : Apply multivariate regression models to identify key structural determinants of activity (e.g., fluorine substitution impacts lipophilicity and target binding) .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Batch Consistency : Verify compound purity across batches using HPLC and NMR to rule out impurities (e.g., oxidation byproducts) as confounding factors .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Orthogonal Validation : Use complementary techniques (e.g., surface plasmon resonance for binding affinity vs. cellular assays for functional activity) to confirm results .

Q. What in vitro and in vivo models are suitable for studying the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?

- Methodological Answer :

- In Vitro :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate hepatic clearance .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .

- In Vivo :

- Rodent PK Studies : Administer intravenously/orally to rats, collect plasma samples, and analyze using LC-MS/MS to calculate AUC, Cmax, and half-life .

- Xenograft Models : Evaluate antitumor efficacy in nude mice bearing human cancer xenografts, correlating plasma exposure with tumor growth inhibition .

Q. How can researchers address challenges in optimizing the compound’s metabolic stability?

- Methodological Answer :

- Metabolite Identification : Use LC-HRMS to detect major metabolites (e.g., oxidative defluorination or sulfonamide cleavage) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or steric hindrance near labile sites to block metabolic hotspots .

- Prodrug Strategies : Mask reactive functional groups (e.g., amide to ester) to improve oral bioavailability .

Q. What computational approaches are effective for predicting the compound’s biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries, prioritizing targets with high docking scores .

- Pharmacophore Modeling : Generate 3D pharmacophores based on known inhibitors (e.g., ATP-binding pocket features) to identify plausible targets .

- Machine Learning : Train QSAR models on public bioactivity datasets (e.g., ChEMBL) to predict off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.